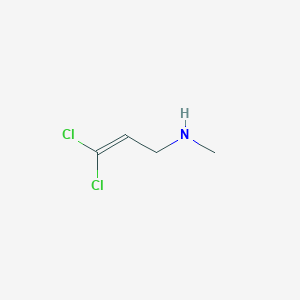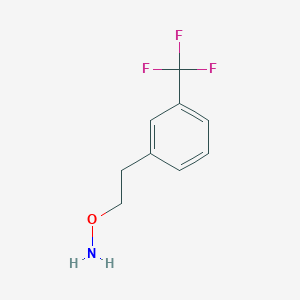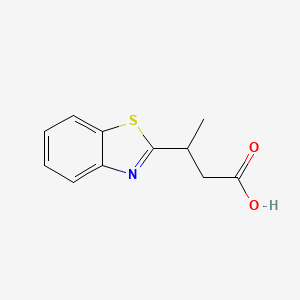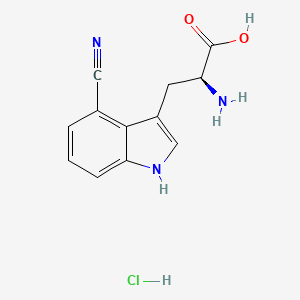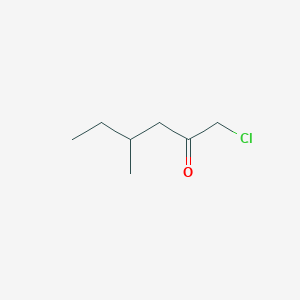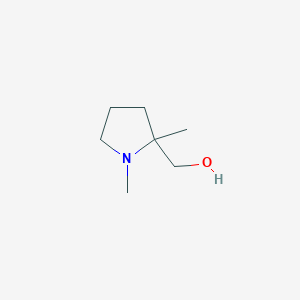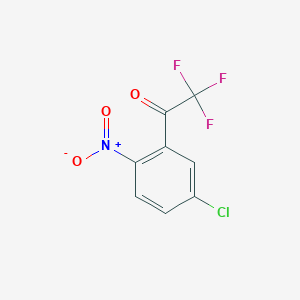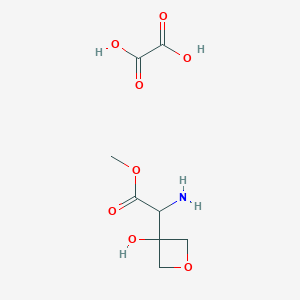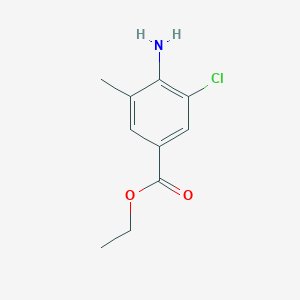
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a bromomethyl group at the 5 position, and an isopropyl group at the 2 position
Méthodes De Préparation
The synthesis of 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-1H-1,2,3-triazole with bromomethyl isopropyl ketone in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a catalyst or a base to facilitate the substitution.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of bromine atoms. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation with potassium permanganate can produce a triazole oxide.
Applications De Recherche Scientifique
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-bromo-5-(bromomethyl)-2-(propan-2-yl)-2H-1,2,3-triazole can be compared with other similar compounds, such as:
4-bromo-1H-1,2,3-triazole: Lacks the bromomethyl and isopropyl groups, resulting in different chemical properties and reactivity.
5-(bromomethyl)-2-(propan-2-yl)-1H-1,2,3-triazole: Similar structure but without the bromine atom at the 4 position, leading to variations in its reactivity and applications.
2-(propan-2-yl)-1H-1,2,3-triazole: Lacks both bromine atoms and the bromomethyl group, resulting in significantly different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H9Br2N3 |
|---|---|
Poids moléculaire |
282.96 g/mol |
Nom IUPAC |
4-bromo-5-(bromomethyl)-2-propan-2-yltriazole |
InChI |
InChI=1S/C6H9Br2N3/c1-4(2)11-9-5(3-7)6(8)10-11/h4H,3H2,1-2H3 |
Clé InChI |
KHJXYLORCIJISK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=C(C(=N1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


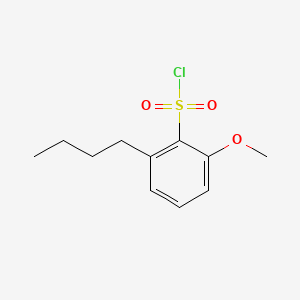

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
